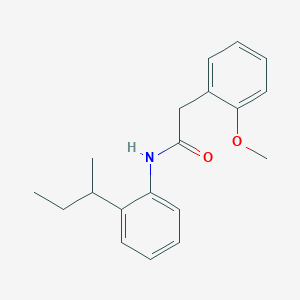![molecular formula C16H23BrN4O2 B3983171 N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B3983171.png)
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide
Übersicht
Beschreibung
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, also known as BRL-15572, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide exerts its effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic dopaminergic system. This system plays a crucial role in reward processing and motivation, and its dysregulation has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, this compound can modulate the activity of this system and potentially alleviate the symptoms of these conditions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models. It has also been shown to improve cognitive function and reduce depressive-like behaviors in rodent models. These effects are thought to be mediated by the modulation of the mesolimbic dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide is its selectivity for the dopamine D3 receptor. This allows for more precise modulation of the mesolimbic dopaminergic system and potentially reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide. One area of interest is its potential as a therapeutic agent for neuropsychiatric disorders, such as addiction, depression, and schizophrenia. Further preclinical and clinical studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a research tool for studying the mesolimbic dopaminergic system. This compound could be used to investigate the role of the D3 receptor in reward processing and motivation and potentially identify novel therapeutic targets for neuropsychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N'-methylethanediamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its role as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been implicated in several neuropsychiatric disorders, including addiction, depression, and schizophrenia. This compound has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
N'-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN4O2/c1-18-15(22)16(23)19-6-7-20-8-10-21(11-9-20)12-13-2-4-14(17)5-3-13/h2-5H,6-12H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXOEFQEAMAUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
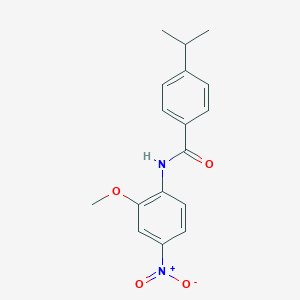
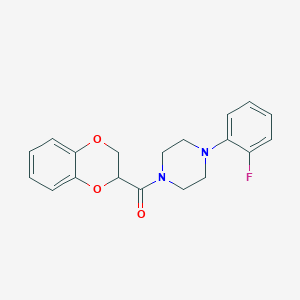
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)
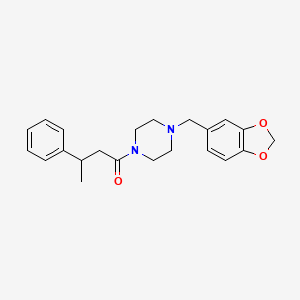
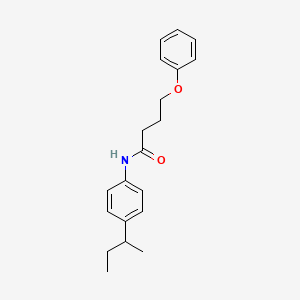
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B3983138.png)
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
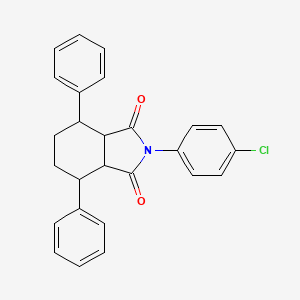
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-(3-methylphenyl)thiourea](/img/structure/B3983157.png)
![5,7-dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3983166.png)
![N-((3S)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidin-3-yl)acetamide](/img/structure/B3983169.png)
![1-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(2-methylphenyl)pyrrolidin-3-ol](/img/structure/B3983178.png)
